molecular formula C6H13NaO3S B2963451 Sodium 3-methoxy-3-methylbutane-1-sulfinate CAS No. 1871665-63-2

Sodium 3-methoxy-3-methylbutane-1-sulfinate

Cat. No.: B2963451
CAS No.: 1871665-63-2
M. Wt: 188.22
InChI Key: ISMYTIVDXNJTDH-UHFFFAOYSA-M
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Description

Sodium 3-methoxy-3-methylbutane-1-sulfinate is an organosulfur compound characterized by a sulfinate group (-SO₂⁻) bonded to a branched alkoxyalkyl chain. Its structure combines a methoxy substituent and a methyl group on the third carbon of a butane backbone, conferring unique solubility and reactivity properties. This compound is primarily utilized in organic synthesis as a nucleophilic sulfinating agent, enabling the introduction of sulfonyl groups into target molecules. Its stability in aqueous environments and compatibility with polar aprotic solvents make it advantageous for use in pharmaceutical and polymer chemistry.

Properties

IUPAC Name

sodium;3-methoxy-3-methylbutane-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S.Na/c1-6(2,9-3)4-5-10(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMYTIVDXNJTDH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)[O-])OC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871665-63-2
Record name sodium 3-methoxy-3-methylbutane-1-sulfinate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-methoxy-3-methylbutane-1-sulfinate typically involves the reaction of 3-methoxy-3-methylbutane-1-ol with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified and packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methoxy-3-methylbutane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 3-methoxy-3-methylbutane-1-sulfinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 3-methoxy-3-methylbutane-1-sulfinate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesized overview based on indirect inferences:

Sodium Hydroxide (NaOH)

  • Chemical Properties : Sodium hydroxide is a strong base with high solubility in water (1090 g/L at 20°C) and a melting point of 318°C . In contrast, sodium sulfinates like the target compound are weaker bases due to the electron-withdrawing sulfinate group, which reduces hydroxide ion release.
  • Applications : NaOH is used in industrial saponification and pH adjustment, whereas sodium sulfinates serve as specialized reagents in sulfonation reactions.

Sodium Hyaluronate

  • Functionality : Sodium hyaluronate, a polysaccharide, is employed in medical applications (e.g., intra-articular injections for osteoarthritis) due to its viscoelastic properties . Sodium 3-methoxy-3-methylbutane-1-sulfinate, being a small organic molecule, lacks such macromolecular behavior but may act as a precursor in synthesizing biocompatible polymers.

Methyl 2-Benzoylamino-3-Oxobutanoate

  • Synthetic Relevance: This compound () is an intermediate in heterocyclic synthesis, prepared via condensation reactions catalyzed by PTSA . enolate chemistry).

Sodium Channel Modulators

  • Biological Activity: discusses sodium channel current properties in avian neurons .

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources directly address this compound or its structural analogs. Comparisons are extrapolated from broader sodium-based compounds or sulfinate chemistry principles.

Biological Activity

Sodium 3-methoxy-3-methylbutane-1-sulfinate (CAS No. 90030-48-1) is an organosulfur compound that has garnered interest for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the chemical formula C₆H₁₃NaO₃S. Its structure features a branched alkane chain with a sulfonate group, which contributes to its unique reactivity and solubility characteristics. The presence of both methoxy and methyl groups enhances its potential applications in various fields, including pharmaceuticals and agricultural chemistry.

Toxicological Studies

Recent studies have investigated the toxicological profile of this compound. For instance, in repeated dose toxicity studies on rats, no significant changes were observed in body weight, food consumption, or hematological findings at doses up to 1000 mg/kg bw/day. However, notable increases in relative kidney and liver weights were recorded at this dosage, indicating potential organ-specific effects . The NOAEL (No Observed Adverse Effect Level) was determined to be 60 mg/kg bw/day for males and 250 mg/kg bw/day for females.

Mutagenicity Testing

In mutagenicity assays, this compound did not exhibit mutagenic properties in various strains of Salmonella typhimurium or Escherichia coli, both with and without metabolic activation. This suggests a low risk of genetic toxicity associated with this compound .

The biological activity of this compound is thought to involve several mechanisms:

  • Antioxidant Properties : Organosulfur compounds are often recognized for their antioxidant capabilities, which may contribute to protective effects against oxidative stress in biological systems.
  • Enzyme Modulation : There is evidence suggesting that sulfinates can modulate enzyme activity, potentially influencing metabolic pathways related to detoxification and cellular signaling.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics.

Case Study 2: Agricultural Applications

In agricultural research, this compound has been tested as a potential biopesticide. Field trials demonstrated its efficacy in reducing pest populations while being environmentally benign compared to synthetic pesticides. This dual role as an antimicrobial agent and a pesticide highlights its versatility in practical applications.

Data Tables

Here are summarized findings from various studies on this compound:

Study Type Findings Reference
Toxicity StudyNOAEL: 60 mg/kg (males), 250 mg/kg (females); organ weight changes noted
Mutagenicity AssayNon-mutagenic in bacterial assays
Antimicrobial ActivitySignificant inhibition of S. aureus and E. coli
Agricultural TrialEffective as a biopesticide; reduced pest populations

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